![molecular formula C17H17N5O4 B2743233 6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-93-8](/img/structure/B2743233.png)

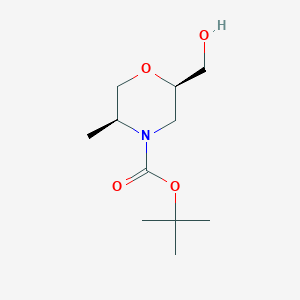

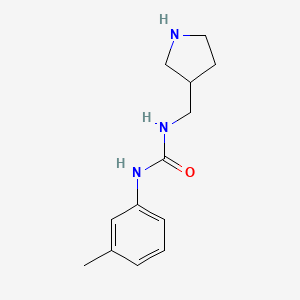

6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione” is a novel furimazine derivative . Furimazine derivatives are being studied for their potential in nanoluciferase bioluminescence, which is a commercially available luciferase known for its small size and superior bioluminescence performance .

Synthesis Analysis

The synthesis of furimazine derivatives involves designing and creating modifications at the C-6 and C-8 positions of the imidazopyrazinone core . This process is aimed at extending the range of bioluminescence substrates . Another method involves the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis

The molecular structure of furimazine derivatives is characterized by various substituents at the C-6 and C-8 positions of the imidazopyrazinone core . The compound “this compound” is one such derivative.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furimazine derivatives are designed to extend the range of bioluminescence substrates . This involves creating modifications at the C-6 and C-8 positions of the imidazopyrazinone core .科学的研究の応用

Synthesis and Chemical Properties

The synthesis of mesoionic purinone analogs, closely related to purine derivatives, has been explored to understand their chemical properties and reactions. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, exhibit significant chemical reactivity, including hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, leading to novel compound formations. Such synthetic pathways are crucial for developing new chemical entities with potential scientific applications (Coburn & Taylor, 1982).

Pharmacological Potential

The study of purine derivatives extends into pharmacological research, focusing on receptor activity and potential therapeutic applications. Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors, identifying compounds with potential antidepressant and anxiolytic-like activity. Such research underscores the significance of purine derivatives in developing new therapeutic agents (Zagórska et al., 2015).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents reveals the potential of purine analogs in addressing infectious diseases. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as novel therapeutics for protozoal infections (Ismail et al., 2004).

Angiogenesis Inhibition

The synthesis and pharmacological evaluation of new compounds, such as 3-(azolylmethylene)-2,3-dihydrobenzo[b]furan-2-ones, demonstrate potential inhibitors of angiogenesis. These compounds, including analogues of SU-5416, have shown to induce a decrease in angiogenesis, comparable to known inhibitors, indicating their utility in cancer research and therapy (Braud et al., 2003).

作用機序

将来の方向性

The future directions in the study of furimazine derivatives involve broadening the application of nanoluciferase bioluminescence techniques, especially for in vivo bioluminescent imaging . This is expected to overcome some of the limitations of the current bioluminescence system, such as narrow emission wavelength and single substrate .

特性

IUPAC Name |

6-(furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-10-7-21-13-14(18-16(21)20(10)9-12-5-4-6-26-12)19(3)17(25)22(15(13)24)8-11(2)23/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIUHRVRQGKMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)

![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)

![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)